molecular formula C12H10ClNO2 B2489872 Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate CAS No. 2169-68-8; 2286-35-3

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Cat. No.: B2489872
CAS No.: 2169-68-8; 2286-35-3
M. Wt: 235.67
InChI Key: KLUDCHZOLVGLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is an organic compound that belongs to the family of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This particular compound is characterized by the presence of an ethyl ester group, a cyano group, and a 4-chlorophenyl group attached to the acrylate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial processes.

Types of Reactions:

    Polymerization: this compound undergoes rapid anionic polymerization in the presence of moisture, forming long polymer chains. This reaction is the basis for its use as a fast-setting adhesive.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of cyanoacrylic acid and ethanol.

    Substitution Reactions: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Polymerization: Initiated by moisture or weak bases.

    Hydrolysis: Occurs in aqueous environments, often accelerated by acidic or basic conditions.

    Substitution: Requires electrophilic reagents and appropriate catalysts.

Major Products:

    Polymerization: Poly(this compound)

    Hydrolysis: Cyanoacrylic acid and ethanol

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has several applications in scientific research:

    Adhesives: Used in medical and industrial adhesives due to its rapid setting properties.

    Drug Delivery Systems: Explored as a component in drug delivery systems for controlled release of pharmaceuticals.

    Tissue Engineering: Investigated for use in tissue adhesives and sealants in surgical procedures.

    Polymer Science: Studied for its polymerization behavior and the properties of the resulting polymers.

Mechanism of Action

The primary mechanism of action for ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbonyl carbon and facilitating the nucleophilic attack by water molecules. This leads to the formation of a polymer chain through successive addition reactions.

Comparison with Similar Compounds

    Methyl 2-cyanoacrylate: Another cyanoacrylate ester with a methyl group instead of an ethyl group.

    Butyl 2-cyanoacrylate: Contains a butyl group, offering different mechanical properties and setting times.

    Octyl 2-cyanoacrylate: Known for its flexibility and use in medical adhesives.

Uniqueness: Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and physical properties. This makes it suitable for applications where enhanced adhesion and specific reactivity are required.

Properties

CAS No.

2169-68-8; 2286-35-3

Molecular Formula

C12H10ClNO2

Molecular Weight

235.67

IUPAC Name

ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3

InChI Key

KLUDCHZOLVGLQF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N

solubility

not available

Origin of Product

United States

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